1-[4-(Benzyloxy)phenyl]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDSFYWJCAKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Benzyloxy Phenyl Ethanol and Its Key Precursors
Classic Chemical Synthesis Routes
Traditional methods for synthesizing 1-[4-(Benzyloxy)phenyl]ethanol have been well-established, primarily involving multi-step processes that utilize common laboratory reagents and techniques. These routes often begin with the synthesis of key intermediates, which are then converted to the final product through reduction or other functional group transformations.
Approaches Involving 1-[4-(Benzyloxy)phenyl]ethan-1-one as Intermediate
A primary route to this compound involves the synthesis and subsequent reduction of its corresponding ketone, 1-[4-(Benzyloxy)phenyl]ethan-1-one. This ketone is a versatile intermediate that can be prepared through several methods.
One common approach is the Friedel-Crafts acylation of anisole (B1667542) with acetyl chloride to produce 4-methoxyacetophenone, which is then demethylated to yield 4-hydroxyacetophenone. The phenolic hydroxyl group is subsequently protected by benzylation with benzyl (B1604629) chloride in the presence of a base like potassium carbonate to form 1-[4-(Benzyloxy)phenyl]ethan-1-one. This ketone can then be reduced to the target alcohol. sigmaaldrich.com
Another pathway to an intermediate for this compound involves the Claisen-Schmidt condensation. For instance, 4-(benzyloxy)benzaldehyde (B125253) can be reacted with a suitable ketone in the presence of a base to form a chalcone (B49325) derivative, which can then undergo further transformations. univ-ovidius.roiucr.org
The Grignard reaction offers another avenue. While direct Grignard addition to 4-(benzyloxy)benzaldehyde using a methyl Grignard reagent would yield the desired alcohol, controlling the reaction conditions is crucial to prevent side reactions. libretexts.orgresearchgate.net
Reduction Strategies for Carbonyl Precursors
The reduction of the carbonyl group in 1-[4-(Benzyloxy)phenyl]ethan-1-one is a critical step in the synthesis of this compound. Various reducing agents and methods can be employed for this transformation.
Hydride Reductants
Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of ketones to secondary alcohols. prepchem.comresearchgate.net For example, 1-(4-benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanone has been successfully reduced to the corresponding ethanol (B145695) derivative using lithium aluminum hydride in tetrahydrofuran (B95107) with a 79% yield. prepchem.com
Catalytic Hydrogenation
Catalytic hydrogenation is another effective method. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or ruthenium-based catalysts in the presence of a hydrogen source. rsc.orgepo.org Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a catalyst, is also a viable and often milder alternative to using gaseous hydrogen. pan.plworktribe.comrsc.orgresearchgate.netrug.nl Ruthenium complexes, in particular, have been extensively studied as catalysts for the transfer hydrogenation of acetophenone (B1666503) and its derivatives. pan.plworktribe.com
Below is a table summarizing various reduction methods for acetophenone, a model substrate for 1-[4-(benzyloxy)phenyl]ethan-1-one.
Reduction of Acetophenone to 1-Phenylethanol
| Method | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Transfer Hydrogenation | RuCl2(PPh3)3 | Isopropanol | - | - | worktribe.com |
| Transfer Hydrogenation | [Ru(PhPN)2Cl2] | Isopropanol | - | - | worktribe.com |
| Microwave-Assisted Reduction | Ni-Al alloy | Water | 120°C, 60 min | Quantitative | oup.com |
| Microwave-Assisted Reduction | NaOH | - | - | Good to Excellent | aidic.it |
Alkylation and Substitution Reactions in Benzyloxyphenyl Systems
An alternative synthetic strategy involves the formation of the benzyl ether at a later stage. This can be achieved by starting with a precursor containing a free hydroxyl group, which is then alkylated.
The Williamson ether synthesis is a classic and widely used method for forming ethers. byjus.commasterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com In this context, 4-hydroxyphenylethanol can be deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl halide (e.g., benzyl bromide or benzyl chloride) to yield this compound. byjus.commasterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.comdrugfuture.com The choice of a primary alkyl halide like benzyl chloride is crucial as it favors the desired SN2 reaction pathway. masterorganicchemistry.com
Protecting group strategies are often employed in multi-step syntheses. For instance, the phenolic hydroxyl group of 2-(4-hydroxyphenyl)ethanol (B1682651) can be protected with a methoxymethyl (MOM) group, followed by benzylation of the aliphatic hydroxyl group. Subsequent deprotection of the MOM ether would yield the target compound. drugfuture.com
Modern and Green Chemistry Synthetic Paradigms
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents.
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. digitellinc.comthieme-connect.comresearchgate.netuniroma2.itthieme-connect.com The reduction of ketones to alcohols can be achieved using mechanochemical methods. digitellinc.comuniroma2.it For example, a variety of ketones have been successfully reduced to their corresponding alcohols in a high-speed ball mill using stoichiometric water, iron, and a catalytic amount of nickel. digitellinc.com Another study demonstrated the efficient reduction of aromatic ketones and aldehydes using a zinc-zinc chloride system under mechanochemical conditions. researchgate.net The Clemmensen reduction has also been adapted to a solid-state mechanochemical process using ball milling, providing a greener route for the deoxygenation of ketones. thieme-connect.comthieme-connect.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajchem-a.com
The reduction of acetophenones, for instance, has been shown to be significantly accelerated under microwave irradiation. oup.comoup.com In one study, the reduction of acetophenone using a Ni-Al alloy in water was completed in 60 minutes with an almost quantitative yield under microwave heating, a significant improvement over conventional oil bath heating. oup.comoup.com Another report details the successful Meerwein-Ponndorf-Verley (MPV) reduction of various carbonyl compounds, including acetophenone, using NaOH as a promoter under microwave irradiation, affording the corresponding alcohols in good to excellent yields within 1-3 hours. aidic.it
Microwave heating has also been effectively applied to the synthesis of benzyl ethers. thieme-connect.comthieme-connect.comrsc.orgorganic-chemistry.orgnih.gov The lanthanide(III) triflate-catalyzed condensation of benzyl alcohols with primary and secondary alcohols proceeds much more rapidly under microwave irradiation than with conventional heating. thieme-connect.comthieme-connect.com For example, the allylation of 4-methylbenzyl alcohol was complete in two hours or less in a microwave reactor, compared to seven hours with simple heating. thieme-connect.com Similarly, the benzylation of alcohols using 2-benzyloxy-1-methylpyridinium triflate is significantly faster with microwave assistance, reducing reaction times from hours to minutes while maintaining good to excellent yields. rsc.orgnih.gov
Microwave-Assisted Synthesis Data
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Reduction | Acetophenone | Ni-Al alloy/H2O | 120°C, 60 min | Ethylbenzene | Quantitative | oup.comoup.com |
| Reduction | Acetophenone | NaBH4 | 2 min | Benzyl alcohol | 92% | ajchem-a.com |
| Etherification | 4-Methylbenzyl alcohol | Yb(OTf)3/n-propanol | 150°C, 5 h | 4-Methylbenzyl propyl ether | 92% | thieme-connect.com |
| Benzylation | Diethylene glycol monoethyl ether | 2-Benzyloxy-1-methylpyridinium triflate | 120°C, 20 min | Benzylated product | - | rsc.org |
Solvent-Free Reaction Conditions
The advancement of green chemistry has spurred interest in solvent-free reaction conditions, which minimize waste and environmental impact. In the context of synthesizing precursors for this compound, such as derivatives of 4-(benzyloxy)benzaldehyde, solvent-free methods have been effectively employed.
One notable example is the multi-component synthesis of pyrimido[4,5-b]quinolines, which utilizes 4-(benzyloxy)benzaldehyde as a key starting material. Research has demonstrated that this reaction can proceed efficiently without a solvent by heating a mixture of the aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) with a catalyst. nih.govacs.org To identify the optimal conditions, various temperatures and catalysts were tested. The best results were achieved using 25 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst at a temperature of 90 °C. nih.govacs.org This approach not only simplifies the reaction setup and workup by eliminating the need for a solvent but also often leads to high yields of the desired product. nih.gov The solid product can often be purified by simple washing, for instance, with aqueous ethanol to remove the catalyst. nih.gov
Table 1: Solvent-Free Synthesis of a 4-(Benzyloxy)phenyl Derivative
| Reactants | Catalyst | Temperature | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 4-(Benzyloxy)benzaldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO (25 mol%) | 90 °C | Solvent-free, heating | High yield of the corresponding pyrimido[4,5-b]quinoline | nih.govacs.org |
Catalytic Strategies in the Synthesis of this compound
Catalysis is fundamental to the efficient synthesis of this compound and its precursors. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key transformations, including ether formation, hydrogenation, and condensation reactions.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high reactivity and selectivity under mild conditions. libretexts.org An example relevant to the synthesis of benzyloxy-containing structures is the Williamson ether synthesis, which can be enhanced using a phase-transfer catalyst (PTC). This technique is particularly useful for reactions between two immiscible phases, such as an aqueous phase and an organic phase. niscpr.res.in
For instance, the synthesis of 4-(benzyloxy)biphenyl from 4-phenylphenol (B51918) and benzyl chloride is carried out in a biphasic system (chlorobenzene and aqueous NaOH). niscpr.res.in A multi-site phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with benzyl chloride. niscpr.res.in This method can be further intensified with ultrasonication, which improves reaction rates and yields. niscpr.res.in While not directly synthesizing the target molecule, this illustrates a homogeneous catalytic approach for forming the crucial benzyl ether linkage present in this compound. Another well-known homogeneous catalyst, Wilkinson's catalyst (RhCl(PPh3)3), is used for selective hydrogenations of alkenes and alkynes. masterorganicchemistry.com
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org This approach offers significant advantages, including ease of catalyst separation and recycling. The mechanism involves the adsorption of reactants onto the catalyst surface, reaction between the adsorbed species, and subsequent desorption of the product. libretexts.orgmasterorganicchemistry.com
Palladium on Carbon (Pd/C): This is a widely used and versatile heterogeneous catalyst, particularly for hydrogenation reactions. In the synthesis pathways related to this compound, Pd/C is instrumental for several transformations:
Debenzylation: The benzyl ether group can be cleaved via hydrogenolysis using H₂ gas and a Pd/C catalyst to yield a phenol (B47542). For example, 2-phenoxy-1-[4-(phenylmethoxy)phenyl]-1,3-propanediol is converted to its corresponding phenol by stirring with 10% Pd/C under a hydrogen atmosphere in methanol. rsc.org This is a common deprotection strategy.
Carbonyl Reduction: While more commonly used for debenzylation and double bond hydrogenation, palladium catalysts can also be used to reduce carbonyl groups. A method for synthesizing 3,4-dihydroxy phenylethanol involves the reduction of 3,4-benzyloxy phenylacetic aldehyde to 3,4-benzyloxy phenylethyl alcohol, which is then debenzylated using a palladium-carbon catalyst. google.com
Other Hydrogenations: In the synthesis of pharmaceutical intermediates, Pd/C is used to reduce imines and other functional groups. google.com Modified Pd/C catalysts have also been developed to enhance yield and selectivity for specific reactions. scispace.com
Platinum on Carbon (Pt/C): Platinum-based catalysts are also highly effective for hydrogenation. Pt/C is particularly noted for its use in the reductive amination of ketones to form chiral amines, a key step in the synthesis of many complex molecules. For example, a benzyloxy-substituted ketone can be reacted with a chiral auxiliary like (R)-α-methylphenethylamine to form an imine, which is then stereoselectively reduced using a Pt/C catalyst and hydrogen gas to yield the desired chiral amine. It is also employed in the hydrogenation of imine compounds to produce chiral amine intermediates. google.com
Table 2: Applications of Heterogeneous Catalysts in Related Syntheses
| Catalyst | Reaction Type | Substrate Example | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | Debenzylation (Hydrogenolysis) | 2-phenoxy-1-[4-(phenylmethoxy)phenyl]-1,3-propanediol | H₂, Methanol, Room Temp | Phenol derivative | rsc.org |
| 5% Pt/C | Hydrogenation (Reductive Amination) | Imine from a ketone and phenyl aldehyde | H₂, Methanol/Ethanol/THF, 0-60 °C | N-benzyl amine derivative | google.com |
| 10% Pd/C | Debenzylation (Hydrogenolysis) | (R,R)-N-(benzyl)-N-[1-(4-p-methoxy-phenyl)-sec.-propyl]-2-hydroxyl-2-(4-benzyloxy-3-formamido group phenyl) ethamine | H₂, Methanol/Ethanol, Room Temp | Phenol derivative | google.com |
| Pd/C | Debenzylation (Hydrogenolysis) | 3,4-benzyloxy phenylethyl alcohol | H₂, Solvent | 3,4-dihydroxyphenyl ethanol | google.com |
Sodium Hydroxide (B78521) (NaOH): As a strong and inexpensive base, sodium hydroxide is frequently used as a catalyst in condensation reactions. A primary application is the Claisen-Schmidt condensation, which is used to synthesize chalcones. In this reaction, an aldehyde reacts with a ketone in the presence of a base. For the synthesis of chalcone analogs, 4-(benzyloxy)benzaldehyde is condensed with various substituted acetophenones using NaOH as the catalyst in an ethanol solvent at room temperature. univ-ovidius.ro The reaction is typically rapid, with the chalcone product precipitating from the reaction mixture. univ-ovidius.ro NaOH is also employed as a base in phase-transfer catalyzed etherification reactions to generate the necessary alkoxide or phenoxide nucleophile. niscpr.res.inpsu.edu
Piperidine (B6355638): Piperidine is a secondary amine and a moderately basic organic catalyst. It is also effective in promoting condensation reactions, similar to NaOH, but its milder nature can be advantageous for sensitive substrates. Piperidine is used to catalyze the reaction between 4-(benzyloxy)benzaldehyde and various ketones, such as 1-(5-bromobenzofuran-2-yl)ethanone, to form chalcone analogs. univ-ovidius.ro These reactions are typically carried out by refluxing the reactants with a few drops of piperidine in a solvent like methanol. univ-ovidius.ro It has also been reported as a catalyst in Biginelli-type reactions to produce dihydropyrimidines, showcasing its utility in the synthesis of various heterocyclic structures from aldehyde precursors. nih.govpsu.edu
Table 3: Applications of NaOH and Piperidine in Condensation Reactions
| Catalyst | Reaction Type | Reactants | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| NaOH | Claisen-Schmidt Condensation | 4-(Benzyloxy)benzaldehyde and various ketones (e.g., 2'-nitroacetophenone) | 96% Ethanol | Chalcone analogs | univ-ovidius.ro |
| Piperidine | Condensation | 4-(Benzyloxy)benzaldehyde and various ketones (e.g., 1-(5-bromobenzofuran-2-yl)ethanone) | Methanol | Chalcone analogs | univ-ovidius.ro |
| Piperidine | Biginelli-type Reaction | Aldehyde, 1,3-dicarbonyl compound, Urea (B33335)/Thiourea | Ethanol | Dihydropyrimidinones/thiones | nih.govpsu.edu |
Stereochemical Aspects and Asymmetric Synthesis of 1 4 Benzyloxy Phenyl Ethanol
Enantioselective Synthesis Approaches
The enantioselective synthesis of 1-[4-(Benzyloxy)phenyl]ethanol can be achieved through several strategic approaches that introduce chirality in a controlled manner. These methods primarily involve the use of chiral auxiliaries to direct bond formation or the asymmetric reduction of a prochiral ketone.
Chiral Auxiliary Mediated Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. nih.gov While direct synthesis of this compound using this method is not extensively documented in readily available literature, the principles can be illustrated through analogous syntheses.
One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. These are typically derived from readily available α-amino acids. bath.ac.uk A relevant example is the synthesis of (S)-4-(4-(benzyloxy)benzyl)oxazolidin-2-one, which can be prepared from the corresponding amino acid. bath.ac.uk
The general strategy involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction, and then cleaving the auxiliary. For instance, a chiral auxiliary could be acylated with a derivative of 4-(benzyloxy)acetic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective alkylation or an aldol (B89426) condensation. Subsequent cleavage of the auxiliary would yield the desired enantiomer of the target alcohol.
In a related study, the enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids was achieved through an auxiliary-directed stereoselective alkylation of a phenylpropionamide. mdpi.com This approach utilized a (4R)-4-benzyl-3-propionyl-2-oxazolidinone which, after enolization, was alkylated with complete diastereoselectivity. mdpi.com Hydrolysis of the chiral auxiliary then furnished the desired enantiomerically pure acid. mdpi.com This highlights the power of chiral auxiliaries in controlling stereochemistry in the synthesis of complex chiral molecules. mdpi.com
Asymmetric Reduction of Ketone Precursors
A more direct and widely employed method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 4'-(benzyloxy)acetophenone. This transformation can be achieved using various chiral catalysts and reagents, including chiral boranes and transition metal complexes.
One prominent method involves the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts, when used with a stoichiometric reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), can achieve high levels of enantioselectivity. For example, in a process to synthesize an intermediate for ezetimibe, a related ketone was reduced using (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c] mdpi.comrenyi.huoxazaborolidine and borane (B79455) tetrahydrofuran (B95107) complex, yielding the corresponding (S)-alcohol with high diastereomeric excess. core.ac.uk
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, are also highly effective for the asymmetric transfer hydrogenation of ketones. mdpi.comambeed.com These reactions typically use a hydrogen donor such as isopropanol (B130326) or formic acid. mdpi.com Chiral pincer complexes and ligands like those derived from (1R,2R)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine have been successfully used in the asymmetric reduction of similar aromatic ketones, achieving high conversions and enantiomeric excesses. ambeed.comresearchgate.net
Table 1: Asymmetric Reduction of 4'-(Benzyloxy)acetophenone and Related Ketones
| Catalyst/Reagent | Reducing Agent | Substrate | Product Enantiomeric Excess (ee) | Reference |
| (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c] mdpi.comrenyi.huoxazaborolidine | Borane tetrahydrofuran complex | (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone | >95% de (for RSS isomer) | core.ac.uk |
| Ruthenium/(1S,2S)-(+)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine | Not Specified | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 99.2% ee | researchgate.net |
| Chiral Ruthenium Catalyst | H₂ | 1-benzyloxymethyl-6,7-dimethoxy-DHIQ | 86% ee | nih.gov |
Enzymatic Resolution and Biocatalysis for Chiral Alcohols
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes, particularly lipases, and whole-cell microbial systems are widely used for the kinetic resolution of racemic alcohols and the asymmetric reduction of ketones.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Lipases are particularly effective for the kinetic resolution of alcohols through enantioselective acylation or deacylation. researchgate.net
In the case of racemic this compound, lipase-catalyzed transesterification is a common strategy. orgsyn.org The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The choice of lipase (B570770), acyl donor, and solvent can significantly influence the efficiency and enantioselectivity of the resolution. bath.ac.uk For instance, Candida antarctica lipase B (CAL-B) is a frequently used lipase for the resolution of various phenylethylamine and alcohol derivatives.
A study on the lipase-catalyzed resolution of a related compound, 1-[4-(benzyloxy)phenyl]hex-5-en-3-ol, demonstrated the optimization of this process by screening different lipases and solvents to achieve high enantioselectivity.
Table 2: Lipase-Catalyzed Resolution of this compound and Analogs
| Lipase | Acyl Donor | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Mucor miehei lipase | Propionyl chloride | Racemic oxathiolane propionate (B1217596) derivative | (-)-enantiomer of oxathiolane | High | |
| Pseudomonas fluorescens lipase | Not Specified | Racemic acetoxy sulfide | Chiral acetoxy sulfide | High | |
| Candida antarctica lipase B (CAL-B) | Ethyl methoxyacetate | Racemic phenylethylamines | (R)-amides and (S)-amines | Excellent | |
| Lipase PS-C | Not Specified | 6-(benzyloxy)-3,5-dihydroxyhexanoic acid ethyl ester | Not Specified | Not Specified | bath.ac.uk |
Microbial Reduction Techniques
Whole-cell microbial systems are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. renyi.hu These systems contain various oxidoreductases that can exhibit high enantioselectivity. Microorganisms such as yeast (Saccharomyces cerevisiae), Candida, Pichia, and various bacteria have been successfully employed for the reduction of substituted acetophenones. renyi.huorgsyn.org
The enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) to the corresponding (S)-alcohol has been demonstrated with high yields (>90%) and excellent enantiomeric excess (99%) using various yeast strains. renyi.huorgsyn.org Similarly, the reduction of 4-benzyloxy-3-methanesulfonylamino-2'-bromo-acetophenone to the (R)-alcohol has been shown using Sphingomonas species. mdpi.com
The efficiency of these microbial reductions can often be optimized by adjusting reaction parameters such as pH, temperature, and the use of co-substrates for cofactor regeneration.
Table 3: Microbial Reduction of Prochiral Ketones
| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast | 2-bromo-4-fluoro acetophenone | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90% | 99% | renyi.huorgsyn.org |
| Pichia methanolica SC 16116 | Ethyl-5-oxohexanoate | (S)-ethyl-5-hydroxyhexanoate | 80-90% | >95% | orgsyn.org |
| Nocardia salmonicolor SC 6310 | 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione | (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-one | 96% | 99.8% | orgsyn.org |
| Acinetobacter calcoaceticus SC 13876 | 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid, ethyl ester | Not Specified | Not Specified | orgsyn.org |
Control of Stereochemistry in Multi-Step Syntheses of Related Structures
The principles of stereochemical control discussed above are often integrated into more complex, multi-step syntheses to produce structurally diverse chiral molecules. The synthesis of chiral β-amino alcohols, for example, frequently relies on the stereoselective creation of a hydroxyl group at an early stage.
For instance, the synthesis of a key intermediate for the HIV protease inhibitor atazanavir (B138) involves the diastereoselective reduction of a β-keto ester. orgsyn.org Strains of Rhodococcus were used to reduce (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester to the corresponding (1S,2R)-hydroxy compound with high yield and diastereomeric purity. orgsyn.org
In another example, the synthesis of a calcium channel blocker utilized the enantioselective reduction of a cyclic dione (B5365651) using Nocardia salmonicolor to establish a key chiral hydroxyl group with excellent yield and enantiomeric excess. orgsyn.org
The synthesis of formoterol-related impurities also demonstrates the importance of stereocontrol, where the β-amino alcohol backbone is formed with defined stereochemistry, often using benzyloxy-protected precursors to prevent unwanted side reactions. These examples underscore the versatility and importance of asymmetric synthesis methodologies in constructing complex, biologically active molecules where the precise three-dimensional arrangement of atoms is crucial for their function.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Analysis of ¹H NMR, ¹³C NMR, and DEPT spectra provides a complete picture of the proton and carbon framework of 1-[4-(Benzyloxy)phenyl]ethanol.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (CH₃) | ~1.5 | Doublet (d) | ~6.5 |
| Hydroxyl (OH) | Variable (Broad Singlet) | s (br) | N/A |
| Methine (CH) | ~4.9 | Quartet (q) | ~6.5 |
| Benzylic Methylene (B1212753) (O-CH₂) | ~5.1 | Singlet (s) | N/A |
| Aromatic (C₆H₄, ortho to -OCH₂) | ~6.9 | Doublet (d) | ~8.5 |
| Aromatic (C₆H₄, ortho to -CH(OH)CH₃) | ~7.3 | Doublet (d) | ~8.5 |
| Aromatic (C₆H₅ of benzyl (B1604629) group) | ~7.3-7.5 | Multiplet (m) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 11 distinct signals are expected (5 for the benzyl group, 4 for the phenylethanol aromatic ring, and 2 for the ethanol (B145695) side chain), assuming the ortho and meta carbons of the benzyl group are equivalent due to free rotation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~25 |
| Methine (CH-OH) | ~70 |
| Benzylic Methylene (O-CH₂) | ~70 |
| Aromatic (C-O) | ~158 |
| Aromatic (C-CH(OH)CH₃) | ~138 |
| Aromatic (CH, C₆H₅ of benzyl) | ~127-129 |
| Aromatic (CH, C₆H₄) | ~115, ~127 |
| Aromatic (C-ipso of benzyl) | ~137 |
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further confirm these assignments. A DEPT-135 spectrum would show positive signals for the CH and CH₃ carbons, and a negative signal for the CH₂ carbon, while the quaternary carbons would be absent. rsc.org This would definitively distinguish the overlapping signals of the methine (CH) and benzylic methylene (CH₂) carbons around 70 ppm.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound exhibits several characteristic absorption bands. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | 1610, 1510 | Medium-Strong |
| C-O-C Stretch (aryl ether) | 1250 - 1200 | Strong |
| C-O Stretch (secondary alcohol) | ~1100 | Strong |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of both aryl ether and secondary alcohol C-O stretching bands confirms the key functional groups of the molecule.
UV-Visible spectroscopy provides information about conjugated π-electron systems within a molecule. The this compound molecule contains two chromophores: the benzene (B151609) ring of the benzyl group and the p-substituted benzene ring. The conjugation between the phenyl ring and the ether oxygen atom is expected to produce characteristic absorption bands in the UV region. helsinki.fi While a specific spectrum is not widely published, analysis of related compounds and HPLC methods using UV detection suggest a maximum absorption (λmax) in the range of 254-285 nm. helsinki.fibris.ac.uk The presence of these conjugated systems makes UV spectroscopy a useful tool for quantitative analysis.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 228.29 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z = 228. The fragmentation of alcohols often involves the loss of a water molecule, which would lead to a peak at m/z = 210 ([M-H₂O]⁺). Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also common. This would result in the loss of a methyl group to give a prominent peak at m/z = 213 ([M-CH₃]⁺). The most characteristic fragment for a benzyl ether is the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z = 91.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Origin |
| 228 | [C₁₅H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 213 | [C₁₄H₁₃O₂]⁺ | Loss of CH₃ |
| 210 | [C₁₅H₁₄O]⁺ | Loss of H₂O |
| 107 | [C₇H₇O]⁺ | Cleavage of benzyl-oxygen bond |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is frequently used to assess the purity of this compound and related compounds. ambeed.comijcrcps.comiucr.org By monitoring the molecular ion peak (m/z = 229, [M+H]⁺ in positive ion mode), the presence and quantity of the compound can be accurately determined in complex mixtures.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. However, analysis of closely related molecules containing the benzyloxy phenyl moiety provides insight into the likely solid-state conformation and packing.
An X-ray diffraction study of this compound would be expected to reveal:
Molecular Conformation: The precise dihedral angles between the two aromatic rings and the orientation of the ethanol substituent. The torsion angle of the C-O-C-C linkage in the benzyloxy fragment is typically found to be in an anti conformation in related structures.
Intermolecular Interactions: The hydroxyl group is a potent hydrogen bond donor, and the ether oxygen is an acceptor. Therefore, it is highly probable that the crystal packing would be dominated by O-H···O hydrogen bonds, potentially forming chains or dimeric motifs.
Weak Interactions: Additional stabilization of the crystal lattice would likely occur through weaker interactions such as C-H···π interactions between the aliphatic or aromatic protons and the π-systems of the benzene rings.
Such a study would provide an unambiguous confirmation of the molecular structure and offer valuable data for understanding its physical properties and potential for inclusion in larger molecular assemblies.
Computational and Theoretical Investigations of 1 4 Benzyloxy Phenyl Ethanol and Derivatives
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data, for instance from X-ray diffraction, to validate the computational method.
For molecules in the crystalline phase, theoretical calculations for an isolated molecule in the gas phase may show slight deviations from experimental results. ekb.eg The molecular structure of related compounds has been optimized using DFT methods, such as at the B3LYP/6–311+ G(d,p) level, showing a good correlation between the calculated and experimental values. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable geometry. For derivatives, studies have shown that the core nucleus of the molecule can be nearly planar, while terminal phenyl rings may be out of plane. ekb.eg
Table 1: Illustrative Comparison of Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |
| C-O (ether) | ~1.37 | ~118 | ~175 |
| C-O (alcohol) | ~1.43 | ~109 | - |
| O-H | ~0.96 | - | - |
Note: This table presents typical bond lengths and angles for functional groups present in 1-[4-(benzyloxy)phenyl]ethanol, based on general principles and data from related structures. Actual calculated values would be specific to the optimized geometry.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap indicates that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap suggests high stability and low reactivity. For the related compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. researchgate.net The energies of these orbitals are also used to calculate various global reactivity descriptors.
Table 2: Frontier Molecular Orbital Properties of a Related Benzyloxy Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | 4.3337 |
Data sourced from a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. researchgate.net
Intermolecular and Intramolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The packing of molecules in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful method used to visualize and quantify these interactions. nih.govmdpi.com This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.
The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of significant intermolecular contact; red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.goviucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the primary contributions to crystal packing come from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) interactions. researchgate.netnih.gov
Hydrogen bonds are a critical directional interaction that significantly influences molecular packing. In related structures, O—H⋯O hydrogen bonds have been observed to form inversion dimers, creating specific ring motifs (e.g., R²₂(8)) that stabilize the crystal lattice. researchgate.net Intramolecular hydrogen bonds can also be present, influencing the conformation of the molecule itself. researchgate.net
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzyloxy Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 39.7 |
| C···H/H···C | 39.0 |
| O···H/H···O | 18.0 |
Data represents the analysis for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. researchgate.net
Reactivity Descriptors and Non-Linear Optical (NLO) Properties
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). ekb.eg They are valuable for predicting how a molecule will behave in a chemical reaction.
Non-linear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. mdpi.com Materials with significant NLO properties are important for applications in optoelectronics and photonics. researchgate.net Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ekb.eg Molecules with large hyperpolarizability values are considered promising NLO materials. Studies on various organic molecules have shown that theoretical calculations are a useful tool for designing new materials with potential NLO features. nih.gov
Table 4: Key Reactivity and NLO Descriptors
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | Energy required to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added |
| Electronegativity | χ | (I+A)/2 | Power to attract electrons |
| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron configuration |
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and transition states. nih.gov This modeling provides a step-by-step view of how a chemical transformation occurs.
For example, kinetic modeling has been used to study the carbonylation of related compounds like 1-(4-isobutylphenyl)ethanol, proposing a multi-step reaction pathway that includes the formation of an active catalyst and the main catalytic cycle. researchgate.net Theoretical studies on the reactions of other alcohols, such as ethanol (B145695), have involved the development of detailed chemical kinetic mechanisms to understand oxidation processes. mendeley.com
The process involves calculating the energy of the system at various points along the reaction coordinate. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Such computational studies can explore reactions on different potential energy surfaces (e.g., singlet and triplet) to determine the most favorable pathway. nih.gov
Chemical Transformations and Derivatization Reactions of 1 4 Benzyloxy Phenyl Ethanol
Functional Group Interconversions Involving the Alcohol Moiety
The secondary alcohol group is a key functional handle that can be readily converted into other functionalities such as ketones, alkenes, and esters.
Oxidation: The secondary alcohol of 1-[4-(benzyloxy)phenyl]ethanol can be oxidized to form the corresponding ketone, 1-[4-(benzyloxy)phenyl]ethanone, also known as 4-(benzyloxy)acetophenone. This transformation is a pivotal step in synthetic pathways that require a carbonyl group for subsequent reactions like condensations or nucleophilic additions. A variety of oxidizing agents can accomplish this, including chromium (VI) reagents like pyridinium (B92312) chlorochromate (PCC), which is known for stopping the oxidation of primary alcohols at the aldehyde stage and efficiently converting secondary alcohols to ketones. libretexts.org Other modern reagents such as Dess-Martin periodinane (DMP) or TEMPO-based systems are also effective and often preferred due to milder conditions and reduced toxicity. organic-chemistry.org The selective oxidation of benzylic alcohols, in particular, can be achieved with high efficiency. nih.govresearchgate.netorganic-chemistry.org
Dehydration: Acid-catalyzed dehydration of the alcohol leads to the formation of an alkene. In this case, this compound can be converted to 4-(benzyloxy)styrene. This elimination reaction typically proceeds via an E1-type mechanism, especially for benzylic alcohols which can form stabilized carbocation intermediates. osti.gov Catalysts for this transformation range from strong Brønsted acids like para-toluenesulfonic acid to solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites. nih.govgoogle.comresearchgate.net The removal of water during the reaction is crucial to drive the equilibrium towards the alkene product. researchgate.net
Esterification: The alcohol moiety can react with carboxylic acids or their derivatives to form esters. The most direct method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgchemguide.co.uk This is an equilibrium process, and the formation of the ester is favored by using an excess of the alcohol or by removing the water formed during the reaction. operachem.commasterorganicchemistry.comathabascau.ca
| Transformation | Reagent(s) | Product |
| Oxidation | Pyridinium chlorochromate (PCC) or DMP | 1-[4-(Benzyloxy)phenyl]ethanone |
| Dehydration | p-Toluenesulfonic acid (TsOH), heat | 4-(Benzyloxy)styrene |
| Esterification | R-COOH, H₂SO₄ (cat.) | 1-[4-(Benzyloxy)phenyl]ethyl ester |
Transformations of the Benzyloxy Protective Group
The benzyloxy group is a widely used protecting group for phenols and alcohols due to its stability under a variety of reaction conditions. Its removal is a key step in many synthetic sequences.
Catalytic Hydrogenolysis: The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. ambeed.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzyl-oxygen bond to yield the deprotected phenol (B47542), 4-(1-hydroxyethyl)phenol, and toluene (B28343) as a byproduct. researchgate.net This method is highly efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing groups. acs.orgacs.org
Oxidative Cleavage: An alternative to hydrogenolysis is oxidative cleavage, which is particularly useful when reducible functional groups are present in the molecule. acs.orgacs.org A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov This method is especially effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers. Recent advancements have shown that the reaction can be promoted by visible light, allowing for the use of catalytic amounts of DDQ, which enhances the method's practicality and reduces waste. acs.orgresearchgate.net
| Deprotection Method | Reagent(s) | Product | Byproduct |
| Catalytic Hydrogenolysis | H₂, Pd/C | 4-(1-Hydroxyethyl)phenol | Toluene |
| Oxidative Cleavage | DDQ, hv (visible light) | 4-(1-Hydroxyethyl)phenol | Benzaldehyde |
Aromatic Ring Functionalization and Substitution Patterns
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. youtube.commasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the 1-hydroxyethyl group and the benzyloxy group.
Both the -OCH₂Ph (benzyloxy) and -CH(OH)CH₃ (1-hydroxyethyl) groups are ortho-, para-directing activators. The benzyloxy group, being an ether, is a strong activating group, while the 1-hydroxyethyl group is a weak activator. Therefore, the powerful activating and directing effect of the benzyloxy group will control the position of substitution. Electrophiles will be directed to the positions ortho to the benzyloxy group (positions 3 and 5), as the para position is already occupied. makingmolecules.com
Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. The reaction will yield predominantly 1-[3-bromo-4-(benzyloxy)phenyl]ethanol. lkouniv.ac.in
Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of concentrated nitric acid and sulfuric acid. This reaction would produce 1-[4-(benzyloxy)-3-nitrophenyl]ethanol. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
| Reaction | Reagent(s) | Major Product |
| Bromination | Br₂, FeBr₃ | 1-[3-Bromo-4-(benzyloxy)phenyl]ethanol |
| Nitration | HNO₃, H₂SO₄ | 1-[4-(Benzyloxy)-3-nitrophenyl]ethanol |
Condensation and Coupling Reactions Leading to Complex Frameworks
By combining the transformations described above, this compound serves as a precursor for building more elaborate molecular structures through various condensation and coupling reactions.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone. wikipedia.org To utilize this compound in this reaction, it must first be oxidized to its corresponding ketone, 1-[4-(benzyloxy)phenyl]ethanone, as described in section 6.1. This ketone can then react with a suitable aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) to yield a chalcone (B49325) derivative. taylorandfrancis.comresearchgate.netnih.govscispace.comresearchgate.net Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds.
The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. harvard.edukashanu.ac.ir To employ a derivative of this compound in a Suzuki reaction, it must first be functionalized to either an aryl halide or a boronic acid/ester.
Following the halogenation described in section 6.3, the resulting 1-[3-bromo-4-(benzyloxy)phenyl]ethanol can act as the aryl halide partner. Reaction with an arylboronic acid (e.g., phenylboronic acid) under standard Suzuki conditions (a Pd(0) catalyst and a base like Na₂CO₃ or K₂CO₃) would yield a biaryl product. udel.edursc.orgmdpi.comresearchgate.net This strategy allows for the connection of two distinct aromatic frameworks.
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.org These reactions are highly efficient for rapidly generating molecular complexity. Aldehydes and ketones are common components in many named MCRs.
The aldehyde analogue, 4-(benzyloxy)benzaldehyde (B125253), which can be synthesized from 4-hydroxybenzaldehyde, is a valuable building block for MCRs. nih.govsigmaaldrich.com For instance, it can participate as the aldehyde component in reactions such as the Ugi four-component reaction (combining an aldehyde, an amine, a carboxylic acid, and an isocyanide) or the Biginelli reaction (reacting with a β-ketoester and urea) to produce diverse and complex heterocyclic scaffolds.
Applications As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Beta-Amino Alcohol Backbones
The β-amino alcohol motif is a fundamental structural unit present in numerous biologically active compounds and pharmaceutical agents. The synthesis of this backbone often involves the ring-opening of epoxides with amines or the reduction of α-amino ketones. 1-[4-(Benzyloxy)phenyl]ethanol and its corresponding ketone, 1-[4-(benzyloxy)phenyl]ethanone, are key starting materials for creating β-amino alcohols featuring a 4-hydroxyphenyl group, which is common in adrenergic receptor agonists.
For instance, the synthesis of Formoterol-related compounds and other β₂-adrenergic receptor agonists utilizes precursors bearing the 4-(benzyloxy)phenyl moiety. The synthesis typically starts with a substituted phenyl derivative, which undergoes reactions like nucleophilic substitution and amination to introduce the required amino group and form the characteristic β-amino alcohol structure. The benzyloxy group is crucial as it protects the phenolic oxygen from undesired side reactions during the multi-step synthesis. This strategy has been employed in the preparation of intermediates for long-acting β₂-agonists like Formoterol and Salbutamol analogues. google.com A general approach involves the reaction of an optically pure (R)-4-benzyloxy-3-nitrostyrene oxide with an appropriate amine, which after subsequent chemical modifications, yields the target β-amino alcohol backbone. google.comnewdrugapprovals.org
Role in Chalcone (B49325) Derivative Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as precursors for a variety of heterocyclic compounds with significant pharmacological activities. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. arabjchem.orguniv-ovidius.ro
1-[4-(Benzyloxy)phenyl]ethanone, the oxidized form of this compound, is frequently used as the ketone component in these condensations. It reacts with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solvent to produce a wide range of chalcone derivatives. researchgate.netijsrst.com Similarly, its corresponding aldehyde, 4-(benzyloxy)benzaldehyde (B125253), is widely condensed with different acetophenones to yield chalcones bearing the 4-(benzyloxy)phenyl group on the C-3 position of the propenone backbone. arabjchem.orguniv-ovidius.ro These reactions are typically efficient, often resulting in the precipitation of the solid chalcone product from the reaction mixture. univ-ovidius.ro The resulting benzyloxy-substituted chalcones are valuable precursors for further synthetic elaborations. semanticscholar.org
Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis
| Ketone Component | Aldehyde Component | Catalyst/Solvent | Product Type | Reference(s) |
| 1-[4-(Benzyloxy)phenyl]ethanone | Substituted Benzaldehydes | NaOH / Ethanol | 1-[4-(Benzyloxy)phenyl]-3-aryl-prop-2-en-1-one | researchgate.net |
| Substituted Acetophenones | 4-(Benzyloxy)benzaldehyde | NaOH / Ethanol | 1-Aryl-3-[4-(benzyloxy)phenyl]-prop-2-en-1-one | univ-ovidius.ro |
| 2-Acetylfuran | 4-Benzyloxy-3-methoxybenzaldehyde | NaOH / Ethanol | Thiophene/Furan Chalcone Derivative | arabjchem.org |
| 1-(4-Bromophenyl)-...-ethanone | 4-(Benzyloxy)benzaldehyde | Piperidine (B6355638) / Methanol | Heterocyclic Chalcone Analog | univ-ovidius.ro |
Integration into Pyrazoline and Other Heterocyclic Systems
The α,β-unsaturated ketone system of chalcones makes them ideal substrates for cyclocondensation reactions to form various five- and six-membered heterocyclic rings. Among the most common are pyrazolines, which are five-membered rings containing two adjacent nitrogen atoms, known for a wide spectrum of biological activities. psu.edu
Chalcones derived from 1-[4-(benzyloxy)phenyl]ethanone or 4-(benzyloxy)benzaldehyde are routinely converted into 1,3,5-trisubstituted pyrazolines. This is typically achieved by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a solvent like ethanol or acetic acid. semanticscholar.orgpsu.eduuomustansiriyah.edu.iq The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. psu.edu This methodology allows for the synthesis of a diverse library of pyrazoline derivatives where one of the aryl substituents is a 4-(benzyloxy)phenyl group. arabjchem.orgresearchgate.net
Beyond pyrazolines, these chalcones are precursors to other important heterocyclic systems. For example, they can be used to synthesize:
Pyrimidines: Through cyclocondensation reactions with urea (B33335) or guanidine. arabjchem.org
Pyrimido[4,5-b]quinolines: In one-pot, multi-component reactions involving an aminouracil and a cyclic ketone like dimedone, catalyzed by a base such as DABCO. acs.org
Utility in the Construction of Advanced Organic Molecules (e.g., Azetidinones, Quinolinones)
The 4-(benzyloxy)phenyl motif is a key structural element in the synthesis of more complex heterocyclic systems, including azetidinones and quinolinones.
Azetidinones: The 2-azetidinone ring is the core structure of β-lactam antibiotics and other important therapeutic agents like the cholesterol absorption inhibitor, Ezetimibe. A primary route to this ring system is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.net Imines formed from 4-(benzyloxy)benzaldehyde and an appropriate aniline (B41778) (e.g., 4-fluoroaniline) are crucial intermediates. google.com These imines react with ketenes, often generated in situ from an acetyl chloride derivative, to form the four-membered azetidinone ring with specific stereochemistry. researchgate.netmdpi.com This approach is fundamental in building the core of Ezetimibe precursors. google.com
Quinolinones: Quinolinone and its derivatives form a large class of compounds with diverse biological activities. mdpi.comeie.gr Synthetic routes to 2-aryl-4-quinolones can involve the reductive cyclization of 2'-nitrochalcones. mdpi.com Chalcones bearing the 4-(benzyloxy)phenyl group can be utilized in these synthetic strategies. Furthermore, multi-component reactions using 4-(benzyloxy)benzaldehyde have been developed to synthesize complex fused heterocyclic systems like pyrimido[4,5-b]quinolines. acs.org
Strategic Intermediate for Complex Scaffolds (e.g., Paclitaxel (B517696) side-chain, Formoterol, Ezetimibe precursors)
The true value of this compound and its derivatives is highlighted in their application as strategic intermediates in the total or semi-synthesis of complex, high-value molecules. The benzyloxy group acts as a robust protecting group for a phenol (B47542), which is often a site for crucial biological interactions but can interfere with synthetic transformations.
Ezetimibe Precursors: The synthesis of the cholesterol-lowering drug Ezetimibe heavily relies on intermediates containing the 4-(benzyloxy)phenyl group. nih.govdrugbank.com The drug's chemical structure is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone. During its multi-step synthesis, the 4-hydroxyphenyl group is protected as its benzyl (B1604629) ether. Key intermediates, such as (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one, feature this protected group, which is removed in the final steps by catalytic hydrogenation to reveal the active drug. google.com
Formoterol Precursors: Formoterol is a long-acting β₂-agonist used in the management of asthma and COPD. Its synthesis involves the coupling of key fragments, one of which is often derived from a 4-benzyloxy-3-nitrophenyl precursor. For example, (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol is a key starting material for the synthesis of Arformoterol (the (R,R)-enantiomer of formoterol). google.comnewdrugapprovals.org The benzyloxy group protects the phenolic hydroxyl while the nitro group is reduced and formylated, and the β-amino alcohol backbone is constructed. newdrugapprovals.orggoogle.com
Paclitaxel (Taxol®) Side-Chain Precursors: Paclitaxel is a potent anticancer agent whose semi-synthesis involves attaching the complex C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, to the baccatin (B15129273) III core. scispace.comresearchgate.net The synthesis of this side chain is a significant chemical challenge. Synthetic strategies have utilized benzyloxy-protected precursors to shield reactive hydroxyl groups during the construction of the β-amino acid skeleton. vt.edu For example, the synthesis of a key β-lactam intermediate for a paclitaxel analog was achieved using 2-benzyloxybenzaldehyde. nih.gov While this is a positional isomer, it demonstrates the principle of using a benzyl ether as a protecting group for a hydroxyl on the phenyl ring during the critical β-lactam formation step, a strategy directly applicable to 4-hydroxy-substituted precursors.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry has spurred the development of novel synthetic routes to 1-[4-(Benzyloxy)phenyl]ethanol and its analogs. Traditional methods often rely on harsh reagents and generate significant waste. Future research is increasingly focused on environmentally benign alternatives.
One promising approach involves mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of a solvent. For instance, the synthesis of chalcones, which can be precursors to or derived from this compound, has been achieved by grinding reactants like 4-(benzyloxy)benzaldehyde (B125253) with a suitable ketone and a solid base, such as sodium hydroxide (B78521), using a simple mortar and pestle. frontiersin.org This solvent-free method offers advantages in terms of reduced waste, lower energy consumption, and simplified product isolation. frontiersin.org
Flow chemistry is another emerging area that holds significant potential for the sustainable synthesis of these compounds. frontiersin.org Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. frontiersin.org The application of flow chemistry to the synthesis and derivatization of chalcone-based structures highlights a promising avenue for the efficient production of this compound and its derivatives. frontiersin.org
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis of this compound, particularly its chiral forms. Enantiomerically pure alcohols are crucial building blocks in the pharmaceutical industry.
Recent research has explored the use of inexpensive and environmentally friendly catalysts. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully employed as a basic catalyst in the one-pot, multi-component synthesis of pyrimido[4,5-b]quinoline derivatives from various benzyloxy benzaldehydes. nih.gov This approach aligns with the principles of green chemistry by offering high atom economy and avoiding the need for intermediate separation. nih.gov
Furthermore, the use of transition metal catalysts, such as platinum on carbon (Pt/C), is being investigated for stereoselective hydrogenations. google.com For instance, the hydrogenation of imine intermediates under Pt/C catalysis has been used to produce chiral amines, which can be further functionalized. google.com The development of more active and selective catalysts, including those based on earth-abundant metals, will be a key focus of future research to make these synthetic routes more cost-effective and sustainable.
Advanced Computational Studies for Predictive Organic Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and development. Advanced computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are being increasingly applied to predict the biological activities and properties of this compound derivatives.
For example, in the development of novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives, computational studies were used to validate experimental findings. rkmmanr.org Molecular docking simulations helped to understand the binding interactions between the synthesized compounds and their biological targets, providing insights that correlated well with observed antifungal activity. rkmmanr.org In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial for assessing the drug-like properties of new compounds at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles. rkmmanr.org
These predictive models not only accelerate the design of new molecules with desired properties but also reduce the need for extensive and costly experimental screening. Future research will likely see the integration of more sophisticated computational methods, including machine learning and artificial intelligence, to build more accurate predictive models for the biological activity and toxicity of this compound derivatives.
Expanding the Scope of Derivatization for Diverse Chemical Applications
The functional groups present in this compound—the hydroxyl and benzyloxy moieties—offer multiple sites for derivatization, allowing for the creation of a diverse library of compounds with a wide range of applications.
The hydroxyl group can be readily oxidized or replaced to introduce new functionalities. The benzyloxy group can also be modified or cleaved to unmask a phenolic hydroxyl group, providing another handle for further chemical transformations. This versatility makes this compound a valuable starting material for the synthesis of various heterocyclic compounds. For instance, chalcone (B49325) analogs derived from 4-(benzyloxy)benzaldehyde have been used to synthesize pyrazolines, pyrimidines, and benzothiazepines, which are classes of compounds known for their diverse biological activities. researchgate.netuniv-ovidius.ro
Furthermore, derivatization can be used to tune the physicochemical properties of the parent molecule. For example, the introduction of specific functional groups can enhance the binding affinity of a compound to its biological target or improve its solubility and bioavailability. The synthesis of 4-phenoxy-phenyl isoxazoles as potential acetyl-CoA carboxylase inhibitors illustrates how systematic derivatization of a core structure can lead to the discovery of potent and selective drug candidates. nih.gov
The exploration of novel derivatization strategies will continue to be a major driver of innovation, leading to the discovery of new compounds with applications in fields ranging from medicine to materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[4-(Benzyloxy)phenyl]ethanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common synthesis involves alkylation of 4-hydroxyacetophenone with benzyl chloride derivatives under reflux conditions. For example, a mixture of 4-hydroxyacetophenone, benzyl chloride, and anhydrous potassium carbonate in ethanol is refluxed for 6 hours, followed by precipitation in cold water and recrystallization from ethanol . Key parameters include stoichiometric excess of the benzylating agent (1.2–1.5 equivalents), inert atmosphere to prevent oxidation, and monitoring reaction progress via TLC or HPLC instead of relying solely on color changes.
Q. How can researchers effectively purify this compound, and what analytical techniques confirm purity?
- Methodological Answer : Purification typically involves recrystallization using ethanol or methanol as solvents. For complex mixtures, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity is confirmed via melting point analysis, HPLC (≥98% peak area), and spectroscopic consistency (e.g., absence of hydroxyl stretches in IR spectra around 3200–3600 cm⁻¹ for deprotected intermediates) .
Q. What spectroscopic methods are most reliable for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR (CDCl₃): Aromatic protons (δ 7.3–7.5 ppm, multiplet), benzyloxy –OCH₂– (δ 5.1 ppm, singlet), ethanol –CH₂CH₂OH (δ 3.6–3.8 ppm, quartet and δ 1.2 ppm, triplet for the alcohol proton) .
- IR : C=O stretch (if present in intermediates, ~1680 cm⁻¹), aromatic C–C stretches (~1500 cm⁻¹), and –OH stretch (~3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 242.27 (C₁₅H₁₆O₂⁺) with fragmentation patterns corresponding to benzyloxy and ethanol groups .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer : Use design-of-experiments (DoE) approaches to optimize:
- Temperature : 70–80°C to balance reaction rate and side-product formation.
- Catalyst : Anhydrous K₂CO₃ (50 mmol) for efficient deprotonation of phenolic –OH .
- Solvent : Absolute ethanol minimizes hydrolysis of benzyl chloride.
Advanced monitoring via in-situ FTIR or Raman spectroscopy can detect intermediates and guide quenching .
Q. What strategies are employed to selectively modify functional groups in this compound for derivatization studies?
- Methodological Answer :
- Oxidation : Convert the ethanol group to a ketone using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl, yielding 4’-benzyloxyacetophenone .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, generating 4-hydroxyphenylethanol .
- Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) of the –OH group enables further functionalization .
Q. What advanced analytical approaches are used to identify and quantify impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities like unreacted 4-hydroxyacetophenone or over-alkylated products. MS/MS identifies structural motifs .
- NMR Spiking : Adding authentic samples of suspected impurities (e.g., 4-benzyloxybenzyl alcohol) to the NMR sample confirms peak assignments .
Q. How do structural modifications of this compound influence its physicochemical properties and potential bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., –NO₂ at the para position) increase oxidative stability but reduce solubility.
- Hydrophilic Substituents (e.g., –SO₃H) enhance aqueous solubility for biological assays.
- Biological Screening : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa) reveal structure-activity relationships, with benzyloxy derivatives showing moderate antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
